molecular formula C8H11ClN2O2S B1360375 4-Methanesulfonyl-benzamidine hydrochloride CAS No. 5434-06-0

4-Methanesulfonyl-benzamidine hydrochloride

Cat. No.: B1360375
CAS No.: 5434-06-0
M. Wt: 234.7 g/mol
InChI Key: NWSUEGIXYXLCIR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 4-Methanesulfonyl-benzamidine hydrochloride consists of 23 bonds in total, including 13 non-H bonds, 9 multiple bonds, 2 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 amidine derivative, 1 primary amine (aliphatic), and 1 sulfone .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it’s known that its synthesis involves the reaction of 4-aminobenzamidine with methanesulfonyl chloride.


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 234.7 g/mol . It should be stored in a cool, dry place away from sources of heat or ignition .

Scientific Research Applications

Synthesis and Selective Inhibition

  • 4-Methanesulfonyl-benzamidine hydrochloride is involved in the synthesis of specific Na+/H+ exchange inhibitors like cariporide mesilate and HOE 694, which are significant in cardiac ischemia research and physiological studies (Weichert et al., 1997).

DNA Damage Induction in Cancer Research

  • This compound plays a role in cancer research, particularly in studying the induction of limited DNA damage by antitumor agents, as shown in the research on Cain's acridine (Furlong et al., 1978).

Hepatic Neoplastic Lesions Studies

  • It is used in investigations related to the induction of hepatic neoplastic lesions in mice, contributing to a better understanding of liver cancer and its causes (Tsuda et al., 1979).

Physicochemical Characterization

  • Studies focus on its physicochemical properties, including stability, solubility, and dissolution, which are crucial in the development of new pharmaceutical formulations (Dubost et al., 1996).

Rearrangement in Organic Chemistry

  • The compound is involved in novel base-catalyzed rearrangements to produce important intermediates for other pharmaceuticals, like anticonvulsant drugs (Arava et al., 2007).

Molecular Structure and Crystallography

  • Research on its molecular structure and crystallography provides insights into the development of biologically active sulfonamides and their potential medical applications (Remko et al., 2010).

Safety and Hazards

This compound should be handled with care due to its potential hazards if not used properly. Proper personal protective equipment (PPE) must be worn when handling it to avoid contact with skin or eyes . It should also be stored in a cool, dry place away from sources of heat or ignition .

Biochemical Analysis

Biochemical Properties

4-Methanesulfonyl-benzamidine hydrochloride plays a crucial role in biochemical reactions by inhibiting serine proteases. These enzymes are involved in various physiological processes, including digestion, immune response, and blood coagulation. By binding to the active site of serine proteases, this compound prevents the enzymes from catalyzing the hydrolysis of peptide bonds . This inhibition is essential for studying the function of serine proteases and developing therapeutic agents targeting these enzymes.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by inhibiting serine proteases, which play a role in cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of serine proteases can lead to altered cell signaling, affecting processes such as apoptosis and inflammation . Additionally, this compound can impact gene expression by modulating the activity of transcription factors regulated by proteolytic cleavage .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with serine proteases. The compound binds to the active site of the enzyme, forming a stable complex that prevents substrate access and subsequent catalysis . This inhibition can be reversible or irreversible, depending on the specific protease and the binding affinity of this compound. The compound’s ability to inhibit serine proteases makes it a valuable tool for studying enzyme kinetics and developing protease inhibitors for therapeutic use .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and storage conditions. For instance, this compound is stable under inert gas (nitrogen or argon) at 2-8°C . Long-term exposure to unfavorable conditions can lead to degradation, affecting its inhibitory activity and overall efficacy in biochemical assays .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits serine proteases without causing significant toxicity . At high doses, it can exhibit toxic or adverse effects, such as organ damage or altered physiological functions . The LD50 value for intraperitoneal administration in mice is 1200 mg/kg, indicating the dosage at which 50% of the test population experiences lethal effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with serine proteases. These enzymes are crucial for the regulation of metabolic processes, including protein degradation, signal transduction, and immune response . By inhibiting serine proteases, this compound can modulate metabolic flux and alter metabolite levels, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments . The transport and distribution of this compound are essential for its inhibitory activity and effectiveness in biochemical assays .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its use in biochemical research .

Properties

IUPAC Name

4-methylsulfonylbenzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S.ClH/c1-13(11,12)7-4-2-6(3-5-7)8(9)10;/h2-5H,1H3,(H3,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWSUEGIXYXLCIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30202712
Record name Benzamidine, p-(methylsulfonyl)-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30202712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5434-06-0
Record name Benzamidine, p-(methylsulfonyl)-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005434060
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5434-06-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58311
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5434-06-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10550
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzamidine, p-(methylsulfonyl)-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30202712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-Methylsulfonylbenzamidine hydrochloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JX7Q989AYB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
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Q & A

Q1: What is the main finding of the research paper?

A1: The research focuses on developing a cost-effective and efficient method for synthesizing 4-Methanesulfonyl-benzamidine hydrochloride. The authors successfully synthesized the compound from 4-(methylsulfonyl)benzoic acid through a four-step reaction sequence involving SOCl2, aqueous NH3, POCl3, and NaOMe/NH4Cl. This method resulted in a final yield of 61.2% [].

Q2: What are the advantages of this new synthetic route compared to previous methods?

A2: The paper highlights three key advantages of their method: []

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